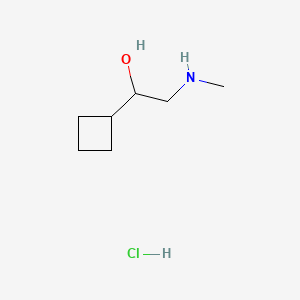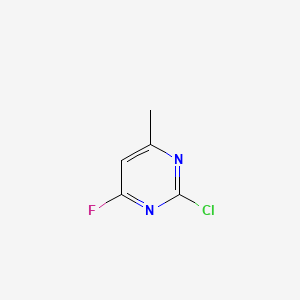
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a pentafluoroethyl group. The presence of multiple halogens and a fluorinated alkyl group makes it a compound of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products
Substitution: Products include substituted benzenes with different functional groups replacing the halogens.
Oxidation: Phenolic compounds and quinones.
Reduction: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The benzene ring can undergo redox reactions, affecting the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the pentafluoroethyl group, making it less reactive in certain fluorination reactions.
1-Bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Bromo-2-fluorobenzene: Contains a fluorine atom instead of the pentafluoroethyl group, leading to different reactivity.
Uniqueness
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes .
Propiedades
Fórmula molecular |
C8H3BrClF5 |
|---|---|
Peso molecular |
309.46 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Clave InChI |
KJQDQPXACLZLAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)





![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)


![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)

![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)


